
2-Oxobutanoate
Overview
Description
2-oxobutanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 2-oxobutanoic acid, obtained by deprotonation of the carboxy group. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 2-oxo monocarboxylic acid anion and a short-chain fatty acid anion. It derives from a butyrate. It is a conjugate base of a 2-oxobutanoic acid.
Scientific Research Applications
Metabolic Engineering Applications
1. Metabolic Detoxification
2-Oxobutanoate is recognized for its role as a toxic metabolic intermediate that can inhibit microbial growth and disrupt biosynthesis pathways. Recent studies have demonstrated methods to mitigate its toxicity in Escherichia coli by remodeling metabolic pathways. For instance, the acetate bypass can replace the pyruvate dehydrogenase complex to alleviate the toxic effects of this compound, allowing for enhanced production of l-threonine, a precursor for various amino acids and metabolites .
Case Study: Acetate Bypass in E. coli
- Objective: To enhance l-threonine biosynthesis while minimizing this compound toxicity.
- Method: Utilization of engineered pyruvate oxidase variants to improve substrate selectivity.
- Results: The engineered strains showed increased biomass and l-threonine production even in the presence of this compound .
3. Synthesis of Pharmaceutical Intermediates
The compound is also pivotal in the synthesis of pharmaceutical intermediates. For example, methional, derived from 4-methylthio-2-oxobutanoate, has been shown to induce apoptosis in certain cell lines, highlighting its potential therapeutic applications . This underscores the importance of this compound derivatives in drug development.
Case Study: Methional Induction of Apoptosis
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways involving 2-oxobutanoate, and how can researchers detect its presence in biological samples?
- Methodological Answer : this compound is a key intermediate in methionine and threonine catabolism. In the homocysteine degradation pathway, cystathionine γ-lyase cleaves L-cystathionine to produce this compound, ammonia, and L-cysteine . It is also generated via Met γ-synthase and Thr dehydrogenase during methionine and threonine breakdown, serving as a precursor for isoleucine biosynthesis . Detection methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for serum metabolomics, as demonstrated in studies linking this compound levels to prostate cancer progression .
- Enzymatic assays (e.g., discontinuous assays measuring initial reaction rates in aldolase-catalyzed syntheses) .
Table 1: Metabolic Roles of this compound
Q. What experimental methods are suitable for quantifying this compound in serum or tissue samples?
- Methodological Answer :
- Targeted Metabolomics : Use isotope-labeled internal standards (e.g., ¹³C-labeled this compound) with LC-MS to ensure precision in serum studies .
- Enzymatic Colorimetric Assays : Couple this compound with NADH-dependent dehydrogenases, measuring absorbance changes at 340 nm .
- Sample Preparation : Deproteinize biological samples using methanol/acetone precipitation to avoid interference from proteins .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding this compound’s physiological effects across experimental models?
- Methodological Answer : Discrepancies arise from model-specific factors. For example:
- Plant Studies : Exogenous this compound (up to 0.5 mM) showed no impact on dhad mutant root growth, suggesting tissue-specific tolerance .
- Cancer Models : Reduced serum this compound levels correlated with longer prostate-specific antigen doubling time (PSADT), implying a role in cancer metabolism .
- Strategies for Reconciliation :
- Conduct dose-response studies across models.
- Use transcriptomic profiling to identify pathway-specific responses.
- Compare intracellular vs. extracellular concentrations .
Q. What methodological considerations are critical when designing enzymatic assays involving this compound as a substrate?
- Methodological Answer : Key parameters from aldolase-catalyzed reactions include:
- Cofactor Optimization : Ni²⁺ (0.25 mM) or Co²⁺ (0.6 mM) enhances MBP-YfaU and KPHMT activity, respectively .
- Substrate Ratios : Equimolar concentrations (0.1–1 M) of this compound and formaldehyde minimize side reactions .
- Control Experiments : Include enzyme-free controls to account for non-enzymatic background reactions .
Table 2: Reaction Conditions for Aldolase-Catalyzed Synthesis
Parameter | MBP-YfaU Conditions | KPHMT Conditions | Outcome |
---|---|---|---|
Enzyme Concentration | 4 mg/mL | 4 mg/mL | Linear rate increase |
Metal Cofactor | 0.25 mM Ni²⁺ | 0.6 mM Co²⁺ | Essential for activity |
Substrate Concentration | 0.1–1 M | 0.1–1 M | Higher conc. reduces efficiency |
Q. How does this compound participate in cross-pathway interactions, and what analytical approaches can elucidate its multifunctional roles?
- Methodological Answer : this compound bridges methionine degradation, cysteine metabolism, and the citric acid cycle. For example:
- In Bos taurus, it is converted to citric acid cycle intermediates post-degradation .
- Demethiolation of 4-methylthio-2-oxobutanoate yields this compound and methanethiol, linking sulfur metabolism to ketoacid synthesis .
- Analytical Strategies :
- Isotopic Tracing : Use ¹³C-labeled this compound to track carbon flux.
- Knockout Models : Silence genes like cystathionine γ-lyase to assess pathway redundancy.
- Multi-Omics Integration : Combine metabolomics with proteomics to map enzyme-substrate networks .
Properties
Molecular Formula |
C4H5O3- |
---|---|
Molecular Weight |
101.08 g/mol |
IUPAC Name |
2-oxobutanoate |
InChI |
InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)/p-1 |
InChI Key |
TYEYBOSBBBHJIV-UHFFFAOYSA-M |
SMILES |
CCC(=O)C(=O)[O-] |
Canonical SMILES |
CCC(=O)C(=O)[O-] |
Synonyms |
2-ketobutyrate 2-ketobutyric acid 2-oxobutanoate 2-oxobutyrate alpha-ketobutyric acid alpha-ketobutyric acid, sodium salt alpha-oxobutyric acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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